molecular formula C20H26N2O3S B3551140 N-(tert-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(tert-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B3551140
M. Wt: 374.5 g/mol
InChI Key: DCCOEMZMNASQEX-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide” is a complex organic compound. It likely contains an amide group (-CONH2), a tert-butyl group (C(CH3)3), a methylbenzyl group (C6H5CH2CH3), and a methylsulfonyl group (-SO2CH3). These functional groups could give the compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

This compound, like others with similar functional groups, could potentially undergo a variety of chemical reactions. For example, the amide group might participate in hydrolysis or condensation reactions, while the sulfonyl group could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the amide and sulfonyl groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, the mechanism of action would relate to how the compound interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “N-(tert-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the current applications of this compound. It could involve exploring new synthesis methods, studying its reactions under different conditions, or investigating new potential uses .

Properties

IUPAC Name

N-tert-butyl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-8-6-7-9-17(15)14-22(26(5,24)25)18-12-10-16(11-13-18)19(23)21-20(2,3)4/h6-13H,14H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCOEMZMNASQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC(C)(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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